![molecular formula C20H21N5O6 B1662193 培美曲塞 CAS No. 137281-23-3](/img/structure/B1662193.png)
培美曲塞
作用机制
科学研究应用
Approved Indications
Pemetrexed is primarily indicated for:
- Malignant Pleural Mesothelioma : Used in combination with cisplatin for patients who are not candidates for curative surgery.
- Non-Small Cell Lung Cancer (NSCLC) :
Malignant Pleural Mesothelioma
A pivotal Phase III trial compared pemetrexed plus cisplatin to cisplatin alone. The results indicated:
- Median survival : 12.1 months for the combination therapy versus 9.3 months for cisplatin alone (p = 0.020).
- Response rates : 41.3% in the pemetrexed arm compared to 16.7% in the control group (p < 0.0001) .
Non-Small Cell Lung Cancer
In NSCLC, pemetrexed has shown comparable efficacy to docetaxel but with significantly lower toxicity profiles:
- A study reported overall response rates of 9.1% for pemetrexed and 8.8% for docetaxel.
- Patients receiving docetaxel experienced higher rates of severe neutropenia (40.2% vs. 5.3%) .
Combination Therapies
Pemetrexed is often used in combination with other agents to enhance its efficacy:
- Cisplatin : This combination is standard for treating advanced mesothelioma and NSCLC.
- Pembrolizumab : In NSCLC, pemetrexed is combined with pembrolizumab and platinum-based chemotherapy as a first-line treatment option for patients without EGFR or ALK mutations .
Case Studies and Observational Studies
Several case studies have demonstrated the real-world effectiveness of pemetrexed:
- Phase II Study on Thymidylate Synthase Low Squamous Cell Lung Cancer : This study explored pemetrexed as a salvage therapy, showing promising results in patients with low TS expression .
- Real-World Observational Study : A recent study evaluated the safety and efficacy of pemetrexed maintenance therapy in non-dominant populations with advanced NSCLC, indicating favorable outcomes with manageable toxicity .
Pharmacokinetics and Safety Profile
Pemetrexed undergoes rapid conversion to active polyglutamate derivatives within cells, which enhances its retention and efficacy against tumor cells. The addition of folic acid and vitamin B12 during treatment has been shown to reduce toxicity without compromising therapeutic effectiveness .
Summary Table of Clinical Trials
Study Type | Population | Treatment | Median Survival (Months) | Response Rate (%) | Toxicity Profile |
---|---|---|---|---|---|
Phase III (Mesothelioma) | Chemotherapy-naive patients | Pemetrexed + Cisplatin | 12.1 vs. 9.3 (control) | 41.3 vs. 16.7 | Reduced with vitamin supplementation |
Phase III (NSCLC vs Docetaxel) | Previously treated NSCLC | Pemetrexed vs Docetaxel | 8.3 vs. 7.9 | 9.1 vs. 8.8 | Significantly fewer side effects |
Phase II (Salvage Therapy) | Thymidylate Synthase Low SCC | Pemetrexed Monotherapy | Not specified | Not specified | Manageable |
生化分析
Biochemical Properties
Pemetrexed inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis. These enzymes are thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, Pemetrexed disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division .
Cellular Effects
Pemetrexed has been shown to induce S-phase arrest and apoptosis in non-small cell lung cancer cells . It also affects bone marrow, causing the body to produce fewer blood cells, which can increase the risk of bleeding and infection . Furthermore, Pemetrexed augments systemic intratumor immune responses through tumor intrinsic mechanisms .
Molecular Mechanism
Pemetrexed exerts its effects at the molecular level by inhibiting the aforementioned enzymes. This inhibition disrupts the synthesis of purines and thymidine, which are necessary for DNA replication. As a result, cell division is halted, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Pemetrexed has shown to have an initial moderate sensitivity to treatment. After a period of time, the cells’ growth proliferative capability fully recovers . This suggests that the effects of Pemetrexed may change over time, possibly due to the cells developing resistance to the drug .
Metabolic Pathways
Pemetrexed is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis. It inhibits the enzymes thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, disrupting these pathways and leading to a halt in cell division .
Transport and Distribution
Pemetrexed is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . This allows Pemetrexed to be distributed within cells and tissues, where it can exert its effects.
Subcellular Localization
While specific studies on the subcellular localization of Pemetrexed were not found, it’s known that Pemetrexed primarily acts on enzymes involved in folate metabolism and purine and pyrimidine synthesis, which are located in the cytoplasm of the cell . Therefore, it can be inferred that Pemetrexed likely localizes to the cytoplasm to exert its effects.
准备方法
培美曲塞可以通过一系列化学反应从对甲基苯甲酸合成 . 合成路线包括多个步骤,包括关键中间体的形成。 该工艺的特点是后处理简单,产品纯度高,成本低,使其有利于工业生产 .
化学反应分析
相似化合物的比较
培美曲塞通常与其他化疗药物(如紫杉醇和卡铂)进行比较。 与稳定微管的紫杉醇不同,培美曲塞靶向叶酸依赖性酶 . 这种独特的机制使培美曲塞对某些类型的癌症特别有效。 类似的化合物包括甲氨蝶呤、雷替曲塞和普拉曲塞,它们也属于抗叶酸类 .
生物活性
Pemetrexed is a novel antifolate chemotherapeutic agent primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). Its unique biochemical properties and mechanisms of action distinguish it from traditional chemotherapy agents. This article delves into the biological activity of pemetrexed, highlighting its pharmacological effects, mechanisms, clinical efficacy, and relevant case studies.
Pemetrexed acts primarily by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis. The drug is rapidly converted into active polyglutamate derivatives within cells, which enhances its potency and retention. Key mechanisms include:
- Polyglutamation : Pemetrexed undergoes polyglutamation, increasing its affinity for TS and enhancing its inhibitory effects. The pentaglutamate form is approximately 100 times more potent than the monoglutamate form in inhibiting TS .
- Transport Mechanisms : Pemetrexed has high affinity for several folate transporters, which facilitates its cellular uptake. Notably, it retains activity even when transport via the reduced folate carrier is impaired, a unique feature among antifolates .
- Sensitivity to Folate Levels : The efficacy of pemetrexed is influenced by the levels of physiological folates in cells, leading to a paradoxical preservation of activity under certain conditions .
Clinical Efficacy
Pemetrexed has been evaluated extensively in clinical trials, demonstrating significant efficacy in various cancer types:
- Non-Small Cell Lung Cancer (NSCLC) : Pemetrexed is approved for use in combination with platinum-based chemotherapy as a first-line treatment for patients with nonsquamous NSCLC. Its use has been associated with improved overall survival rates compared to traditional therapies .
- Malignant Pleural Mesothelioma : It is also a standard treatment option for mesothelioma, showing promising response rates and manageable toxicity profiles .
Case Studies
-
Phase II Study on Thymidylate Synthase Expression :
- A study assessed the relationship between TS expression levels and treatment response to pemetrexed in squamous cell lung cancer patients. Results indicated that higher TS levels correlated with poorer responses to pemetrexed, suggesting that TS expression could serve as a predictive biomarker for therapy outcomes .
- Combination Therapy Efficacy :
Pharmacological Properties
The pharmacokinetics of pemetrexed reveal its rapid absorption and extensive distribution within tissues. Key pharmacological characteristics include:
- Half-Life : The elimination half-life of pemetrexed ranges from 3 to 6 hours, allowing for flexible dosing schedules.
- Toxicity Profile : While generally well-tolerated, common side effects include myelosuppression, gastrointestinal disturbances, and fatigue. Notably, co-administration of folic acid and vitamin B12 has been shown to mitigate these toxicities without compromising antitumor efficacy .
Data Summary
Parameter | Details |
---|---|
Mechanism of Action | Inhibition of thymidylate synthase |
Key Transporters | Reduced folate carrier, folate transporters |
Efficacy in NSCLC | First-line treatment with platinum compounds |
Efficacy in Mesothelioma | Standard treatment option |
Common Side Effects | Myelosuppression, gastrointestinal issues |
Toxicity Mitigation | Folic acid and vitamin B12 supplementation |
属性
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048329 | |
Record name | Pemetrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
6X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folyl polyglutamate synthase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., ... Activity of the /pemetrexed/ may be partially preserved under conditions in which cells are highly resistant to other thymidylate synthase inhibitors, possibly because of premetrexed's secondary inhibitory effects on purine synthesis. ... Pemetrexed activity is modulated by natural folates within cells that compete for polyglutamation at the level of folylpolyglutamate synthetase. Cells resistant to methotrexate because of impaired transport via the reduced folate carrier may retain partial sensitivity to pemetrexed. This is due to concurrent diminished transport of physiologic reduced folates and contraction of the cellular folate pool, thereby relaxing the usual level of suppression of pemetrexed polyglutamation. The risk of pemetrexed toxicity is increased when cellular folates are suboptimal. | |
Record name | Pemetrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 50% methanol/methylene chloride | |
CAS No. |
137281-23-3 | |
Record name | Pemetrexed | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137281-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pemetrexed [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pemetrexed | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pemetrexed | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEMETREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PEMETREXED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。